N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine
Description
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine is a secondary amine featuring a benzyl group attached to the nitrogen atom and a 2,6-dimethoxyphenoxy moiety on the ethylamine backbone. This compound is structurally related to phenylalkylamine derivatives, which are known for their interactions with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors . Its synthesis involves alkylation or reductive amination steps, as evidenced by derivatives in the literature (e.g., compound 9 in , synthesized via silica gel chromatography with a 54% yield) .
Properties
CAS No. |
770703-33-8 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-6-10-16(20-2)17(15)21-12-11-18-13-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
UHCZGEARJQQIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine typically involves the reaction of 2,6-dimethoxyphenol with benzyl chloride in the presence of a base, followed by the reaction with ethylenediamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The methoxy groups on the phenoxy ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula . It is known for its structure, which includes a benzyl group attached to an ethanamine backbone, with two methoxy groups on the phenoxy ring. The hydrochloride salt form enhances its solubility and stability, making it useful in research and industrial applications.
Scientific Research Applications
This compound hydrochloride is used in scientific research fields:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology It is used in studying its effects on cellular processes and signaling pathways.
- Medicine It is investigated for its potential as a therapeutic agent for certain diseases.
- Industry It is used in developing new materials and chemical products.
This compound hydrochloride has applications in medicinal chemistry and pharmacology.
Case Study 1: Antioxidant Properties
This compound was evaluated using the DPPH radical scavenging assay. The results indicated a significant inhibition percentage (64.5% after 20 minutes), highlighting its potential as a natural antioxidant.
Case Study 2: Neuroprotection
Studies focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage, revealed that treatment with this compound significantly reduced neuronal cell death and preserved mitochondrial function.
Applications in Medicine
This compound is investigated for potential therapeutic roles:
- Therapeutic Agent Its ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions such as depression and anxiety disorders.
- Antimicrobial Activity Studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
Chemical Reactions
This compound hydrochloride undergoes various chemical reactions:
- Oxidation The methoxy groups can be oxidized to form corresponding quinones.
- Reagents: Potassium permanganate or chromium trioxide in acidic conditions.
- Major Product: Formation of quinones.
- Reduction The benzyl group can be reduced to a methyl group under specific conditions.
- Reagents: Catalytic hydrogenation using palladium on carbon.
- Major Product: Formation of N-methyl-2-(2,6-dimethoxyphenoxy)ethanamine.
- Substitution The phenoxy ring can undergo electrophilic aromatic substitution reactions.
- Reagents: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
- Major Product: Formation of brominated or nitrated derivatives of the phenoxy ring.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
WB4101 and 5-HT1A Receptor Affinity
WB4101, a 5-HT1A antagonist, shares structural similarity with the target compound, differing in the substituents on the phenoxy ring. QSAR studies () reveal that 2,6-dimethoxy substitution (as in the target compound) confers nanomolar 5-HT1A affinity, comparable to (S)-WB4101. Modifications such as o-methyl or o-fluoro groups reduce specificity, highlighting the critical role of the 2,6-dimethoxy arrangement in receptor binding .
Table 1: Key Structural and Pharmacological Comparisons
NBOMe Series (2,5-Dimethoxy Substitutions)
The NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe) feature 2,5-dimethoxyphenyl groups and are potent 5-HT2A agonists. In contrast, the 2,6-dimethoxy configuration in the target compound shifts receptor selectivity toward α1D-adrenergic receptors, demonstrating how positional isomerism dictates pharmacological profiles .
Spirocyclic and Dioxane Derivatives
Compound 9 in , N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine, introduces a spirocyclic group to the ethylamine chain. This modification enhances lipophilicity and metabolic stability compared to the target compound, as evidenced by its synthesis and characterization via NMR .
N-(2,3-Dimethoxybenzyl)ethanamine
This analog () lacks the phenoxy linkage but retains dimethoxybenzyl substitution. Its reduced hydrogen bond acceptors (xlogP = 2.9 vs.
Key Research Findings
- Substituent Effects : The 2,6-dimethoxy pattern is critical for α1D-adrenergic activity, while 2,5-dimethoxy substitution (NBOMe) favors 5-HT2A agonism .
- Synthetic Flexibility : Derivatives with spirocyclic or dioxane groups (e.g., ) demonstrate tunable physicochemical properties, impacting bioavailability .
- Regulatory Considerations : NBOMe compounds are controlled substances due to psychoactivity, whereas the target compound’s 2,6-substitution may avoid such restrictions .
Biological Activity
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
This compound can be synthesized through various chemical pathways, typically involving the reaction of 2,6-dimethoxyphenol with appropriate alkylating agents. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies and applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. This compound may function as an agonist or antagonist at certain receptors, influencing neuronal activity and cellular signaling pathways.
Table 1: Mechanistic Insights
| Target | Effect | Reference |
|---|---|---|
| Neurotransmitter Receptors | Modulates signaling pathways | |
| Enzymes | Alters enzymatic activity |
3.1 Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .
Table 2: Antioxidant Activity Data
3.2 Cytotoxicity Studies
Cytotoxicity assays using human cell lines have indicated that this compound possesses selective toxicity against certain cancer cell types while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.
4. Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- In a study examining its effects on cellular signaling, it was found that the compound significantly influenced the recruitment of β-arrestin 2 to serotonin receptors, indicating its potential role as a modulator in serotonergic signaling pathways .
- Another investigation highlighted its antimicrobial properties against various pathogens, suggesting that this compound may serve as a lead for developing new antimicrobial agents .
5. Future Directions
Given its promising biological activities, further research is warranted to explore:
- The structure-activity relationship (SAR) of this compound to optimize its efficacy.
- Clinical trials to assess its safety and therapeutic potential in humans.
- The development of novel derivatives that may enhance its pharmacological profile.
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine?
The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, 2-(2,6-dimethoxyphenoxy)ethanamine can react with benzyl halides under basic conditions (e.g., K₂CO₃ in acetone) to form the N-benzyl derivative . Alternatively, epoxide intermediates (e.g., oxiran-2-ylmethyl tosylate) can undergo ring-opening with the amine in isopropanol at 85°C, followed by salt formation (e.g., fumarate) to enhance solubility . Purification often involves silica gel chromatography, with yields ranging from 54% to 58% .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For instance, ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the benzyl group (δ 7.2–7.4 ppm), methoxy groups (δ 3.7–3.9 ppm), and ethanamine backbone (δ 2.6–3.1 ppm) . X-ray crystallography is used for stereochemical assignments in structurally related compounds, resolving threo/erythro configurations in substituted propanediol analogs .
Advanced Research Questions
Q. What mechanistic insights exist for the epoxide ring-opening reaction involving 2-(2,6-dimethoxyphenoxy)ethanamine?
The amine acts as a nucleophile, attacking the electrophilic oxirane carbon in epoxide intermediates. This reaction proceeds regioselectively, favoring the less sterically hindered carbon. For example, oxiran-2-ylmethyl tosylate reacts with the amine in i-PrOH at 85°C, forming a secondary amine product. Kinetic studies suggest polar aprotic solvents (e.g., DMF) accelerate the reaction, while elevated temperatures (70–85°C) improve yields .
Q. How do structural modifications of this compound influence its interaction with lignin-degrading enzymes?
Analogous β-O-4 lignin substructures (e.g., 1-(4-ethoxy-3-methoxyphenyl)-propanediol) are degraded by fungal enzymes like Mn(II)-peroxidase and laccase via O-C4 cleavage or β-ether bond scission . The 2,6-dimethoxyphenoxy group in the compound may mimic lignin’s aromatic motifs, making it a substrate for studying enzyme specificity. Competitive inhibition assays or isotopic labeling (e.g., ¹³C) could quantify binding affinities and degradation pathways .
Q. What strategies are employed to enhance the aqueous solubility of this compound derivatives?
Salt formation is a common approach. For instance, reacting the free base with fumaric acid in ether yields a water-soluble fumarate salt . Alternatively, introducing polar substituents (e.g., hydroxyl or carboxyl groups) on the benzyl ring can improve hydrophilicity, as demonstrated in sphingosine kinase inhibitor analogs .
Data Contradictions & Resolution
Q. Discrepancies in reported enzymatic degradation pathways for 2,6-dimethoxyphenoxy-containing compounds: How can they be resolved?
Studies on Cryptoderma pini show divergent mechanisms: non-phenolic analogs undergo β-ether cleavage, while phenolic analogs undergo alkyl-aryl cleavage . To resolve contradictions, isotope tracing (e.g., ¹⁸O labeling) or knockout fungal strains lacking specific peroxidases can clarify enzyme roles. Comparative metabolomics (LC-MS) of degradation products may also identify pathway-specific intermediates .
Methodological Recommendations
Designing a kinetic study to evaluate the stability of this compound under varying pH conditions
- Protocol :
Prepare buffer solutions (pH 3–10) and incubate the compound at 37°C.
Monitor degradation via HPLC-UV (λ = 255 nm) at timed intervals .
Calculate half-life (t₁/₂) using first-order kinetics.
- Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
